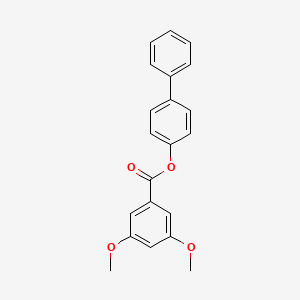

(4-phenylphenyl) 3,5-dimethoxybenzoate

Description

Contextualization within Benzoate (B1203000) Ester Chemistry

Benzoate esters are a significant class of organic compounds, characterized by a benzoic acid core esterified with an alcohol. The chemistry of these esters is well-established, involving reactions such as hydrolysis, which can be catalyzed by either acids or bases to revert the ester to its constituent carboxylic acid and alcohol. libretexts.org For instance, the base-promoted hydrolysis of ethyl benzoate proceeds via nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to yield benzoate and ethanol (B145695). libretexts.org

Benzoate esters also undergo reduction reactions. For example, using a reducing agent like diisobutylaluminum hydride (DIBAL-H) can convert an ester into an aldehyde, a transformation that is typically performed at low temperatures to prevent further reduction to an alcohol. libretexts.org Furthermore, their reaction with Grignard reagents results in the formation of tertiary alcohols, a process involving two additions of the Grignard reagent to the carbonyl group. libretexts.org The stability and reactivity of benzoate esters can be fine-tuned by the substituents on both the benzene (B151609) ring and the alcohol moiety, influencing their application in various chemical syntheses. organic-chemistry.orgnih.gov

Significance of the Biphenyl (B1667301) Moiety in Organic Synthesis and Materials Science

The biphenyl moiety, consisting of two connected phenyl rings, is a crucial structural motif in organic chemistry. arabjchem.orgrsc.org It serves as a fundamental building block for a wide array of compounds, from pharmacologically active molecules to advanced materials. arabjchem.orgresearchgate.net In organic synthesis, functionalized biphenyls are valuable intermediates for creating more complex molecules with specific therapeutic activities. arabjchem.orgresearchgate.net The synthesis of biphenyl derivatives can be achieved through various cross-coupling reactions, such as the Suzuki-Miyaura and Ullmann reactions, which are pivotal in modern synthetic chemistry. rsc.orgresearchgate.net

In materials science, the rigid structure of the biphenyl unit is exploited in the design of liquid crystals, fluorescent layers in organic light-emitting diodes (OLEDs), and other organic semiconductors. rsc.orgroyalsocietypublishing.org The thermal stability of biphenyl is a key property that makes it suitable for use as a heat transfer fluid, often in a eutectic mixture with diphenyl ether. wikipedia.orgtaylorandfrancis.com The versatility of the biphenyl scaffold allows for the development of materials with tailored electronic and photophysical properties. royalsocietypublishing.orgbohrium.com

Overview of 3,5-Dimethoxybenzoyl Derivatives in Chemical Research

The 3,5-dimethoxybenzoyl group is another important structural feature found in a variety of organic compounds. The presence of two methoxy (B1213986) groups on the benzene ring can significantly influence the electronic properties and reactivity of the molecule. 3,5-Dimethoxybenzoyl chloride, a key derivative, serves as a common starting material for the synthesis of more complex molecules. sigmaaldrich.com

Derivatives of 3,5-dimethoxybenzoic acid have been investigated for their potential biological activities. For instance, compounds incorporating this moiety have been explored in the development of new therapeutic agents. nih.govgoogle.com The substitution pattern of the methoxy groups can impact the compound's interaction with biological targets and its metabolic stability. Research in this area often involves the synthesis of a series of derivatives to establish structure-activity relationships. nih.gov

Research Gaps and Future Directions for (4-phenylphenyl) 3,5-Dimethoxybenzoate (B1226732) Investigations

Currently, there is a notable lack of specific research focused on (4-phenylphenyl) 3,5-dimethoxybenzoate in the scientific literature. While the constituent parts of the molecule are well-studied, the properties and potential applications of this specific combination remain largely unexplored.

Future research could focus on several key areas:

Synthesis and Characterization: Developing efficient synthetic routes to this compound and thoroughly characterizing its physical and chemical properties would be the foundational step.

Materials Science Applications: Given the presence of the biphenyl moiety, this compound could be investigated as a potential component in liquid crystals or organic electronic materials. Its thermal and photophysical properties would be of particular interest.

Medicinal Chemistry Exploration: Although no biological activity has been reported, the combination of the biphenyl and dimethoxybenzoyl motifs could warrant screening for various pharmacological activities.

The following table provides an overview of the potential research areas and the rationale for their exploration.

| Research Area | Rationale | Key Properties to Investigate |

| Organic Synthesis | Establish efficient methods for the preparation of this and related compounds. | Reaction yields, purity, and scalability of synthetic routes. |

| Materials Science | The biphenyl group suggests potential for liquid crystalline or luminescent properties. | Thermal stability, phase behavior, and photophysical characteristics (absorption and emission spectra). |

| Medicinal Chemistry | The combination of the two moieties may lead to unforeseen biological activities. | In vitro screening against various biological targets. |

Structure

3D Structure

Properties

CAS No. |

354769-05-4 |

|---|---|

Molecular Formula |

C21H18O4 |

Molecular Weight |

334.4 g/mol |

IUPAC Name |

(4-phenylphenyl) 3,5-dimethoxybenzoate |

InChI |

InChI=1S/C21H18O4/c1-23-19-12-17(13-20(14-19)24-2)21(22)25-18-10-8-16(9-11-18)15-6-4-3-5-7-15/h3-14H,1-2H3 |

InChI Key |

JKHAFYXKXBSAOE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3)OC |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4 Phenylphenyl 3,5 Dimethoxybenzoate

Retrosynthetic Analysis of the Ester Linkage

A retrosynthetic analysis of an ester like (4-phenylphenyl) 3,5-dimethoxybenzoate (B1226732) logically disconnects the molecule at the ester linkage. amazonaws.com This approach simplifies the target molecule into two more readily synthesizable precursors: an alcohol and a carboxylic acid (or its activated derivative). amazonaws.com In this case, the disconnection occurs at the C-O bond between the carbonyl group and the phenoxy oxygen.

This retrosynthetic step suggests that (4-phenylphenyl) 3,5-dimethoxybenzoate can be synthesized by the reaction of 4-phenylphenol (B51918) and 3,5-dimethoxybenzoic acid. The subsequent sections will detail the synthetic strategies for obtaining these two key precursors.

Synthesis of 3,5-Dimethoxybenzoic Acid Precursors

One documented synthesis involves dissolving 3,5-dihydroxybenzoic acid in acetone (B3395972), followed by the addition of potassium carbonate and dimethyl sulfate (B86663). chemicalbook.com The mixture is then heated to reflux. chemicalbook.com After the reaction is complete, the acetone is removed, and the pH is adjusted to 14 with a sodium hydroxide (B78521) solution. chemicalbook.com The mixture is then heated before being cooled and acidified with concentrated hydrochloric acid to a pH of approximately 6, which results in the precipitation of 3,5-dimethoxybenzoic acid as a white solid. chemicalbook.com

Another method describes the synthesis of ethyl 3,5-dimethoxybenzoate, which can then be hydrolyzed to the corresponding carboxylic acid. google.com This process starts with the production of 3,5-dihydroxybenzoic acid from resorcinol. google.com The 3,5-dihydroxybenzoic acid is then reacted with dimethyl sulfate in the presence of a sodium hydroxide solution. google.com After reflux and pH adjustment, 3,5-dimethoxybenzoic acid is isolated and can be subsequently esterified with absolute ethanol (B145695) in the presence of concentrated sulfuric acid to yield ethyl 3,5-dimethoxybenzoate. google.com

Classical Esterification Routes

Classical esterification methods, such as the Fischer-Speier esterification, are widely used for the synthesis of esters. This acid-catalyzed reaction involves heating a carboxylic acid and an alcohol in the presence of a strong acid catalyst. While effective, this method is an equilibrium process, and often requires the removal of water to drive the reaction to completion. researchgate.net

Contemporary Esterification Techniques

Modern esterification methods offer alternatives to the classical Fischer-Speier approach, often providing milder reaction conditions and improved yields. One such method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). jocpr.com This method is particularly useful for the esterification of sensitive substrates. jocpr.com

Synthesis of 4-Phenylphenol Precursors

The synthesis of 4-phenylphenol, the other key precursor, involves the formation of a carbon-carbon bond between two benzene (B151609) rings.

Cross-Coupling Approaches for Biphenyl (B1667301) Formation

The Suzuki cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds like 4-phenylphenol. chemistry-online.comacs.org This reaction typically involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base. chemistry-online.comresearchgate.net

A specific procedure for the synthesis of 4-phenylphenol via a Suzuki reaction involves reacting phenylboronic acid with 4-iodophenol (B32979) in an aqueous solution. chemistry-online.comchemicalbook.com The reaction is catalyzed by palladium on carbon (Pd/C) and utilizes potassium carbonate as the base. chemistry-online.comchemicalbook.com The mixture is refluxed, and after cooling, the product is precipitated by acidification with hydrochloric acid. chemistry-online.comchemicalbook.com The crude product can then be purified by recrystallization. chemistry-online.comchemicalbook.com Microwave-assisted Suzuki reactions have also been shown to be effective, offering rapid synthesis times. researchgate.net

Table 1: Key Reagents in the Suzuki Synthesis of 4-Phenylphenol

| Reagent | Role |

| Phenylboronic acid | Aryl source |

| 4-Iodophenol | Aryl halide |

| Palladium on Carbon (Pd/C) | Catalyst |

| Potassium Carbonate | Base |

Alternative Aryl-Aryl Bond Formation Methodologies

While the Suzuki coupling is highly efficient, other methods for forming aryl-aryl bonds exist. The Ullmann reaction, for instance, is a classical method that involves the copper-catalyzed coupling of two aryl halides to form a symmetrical biaryl. byjus.comwikipedia.org While traditionally requiring harsh conditions, modern variations have been developed. wikipedia.orgorganic-chemistry.org

Another approach is nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on an aromatic ring. libretexts.org However, this reaction is generally limited to aryl halides with strong electron-withdrawing groups in the ortho and/or para positions. libretexts.org

Optimization of Reaction Conditions and Yields

The synthesis of aryl esters such as this compound typically involves the reaction of a phenol (B47542) with a carboxylic acid or its derivative. Key methodologies that can be optimized for this transformation include the Steglich and Mitsunobu reactions.

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols, including phenols. nih.govorganic-chemistry.org It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to activate the carboxylic acid. nih.gov A crucial component for the efficient esterification of phenols is the use of a catalyst, typically 4-dimethylaminopyridine (DMAP), which acts as an acyl transfer agent, accelerating the reaction and suppressing the formation of N-acylurea byproducts. organic-chemistry.orgorganic-chemistry.org

Optimization of the Steglich esterification for the synthesis of this compound would involve a systematic variation of several parameters:

Coupling Agent: While both DCC and EDC are effective, EDC is often preferred due to the water-solubility of its urea (B33335) byproduct, which simplifies purification.

Catalyst Loading: The amount of DMAP is critical; typically, 3-10 mol% is sufficient to catalyze the reaction effectively. organic-chemistry.org

Solvent: The reaction is commonly performed in anhydrous, non-polar aprotic solvents like dichloromethane (B109758) (CH2Cl2) or, for a greener alternative, acetonitrile. organic-chemistry.orgjove.comresearchgate.net

Temperature and Reaction Time: Steglich esterifications are often carried out at room temperature, with reaction times varying from a few hours to 24 hours depending on the steric hindrance of the substrates. organic-chemistry.orgrsc.org Monitoring the reaction by thin-layer chromatography (TLC) is essential to determine the optimal reaction time. jove.com

The Mitsunobu reaction provides another route to aryl esters from phenols and carboxylic acids under mild, neutral conditions. researchgate.netacs.org This reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds through an alkoxyphosphonium salt intermediate. While highly effective for a wide range of substrates, a key challenge with the Mitsunobu reaction is the removal of stoichiometric amounts of phosphine oxide and hydrazine (B178648) byproducts, which can complicate purification. acs.org Optimization would focus on the choice of phosphine and azodicarboxylate, as well as the solvent and reaction temperature.

A hypothetical optimization table for the synthesis of this compound via a Steglich-type reaction is presented below, based on general principles of esterification.

| Entry | Coupling Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

|---|---|---|---|---|---|---|

| 1 | DCC (1.1 eq) | DMAP (0.1 eq) | DCM | 25 | 12 | 85 |

| 2 | EDC (1.1 eq) | DMAP (0.1 eq) | DCM | 25 | 10 | 90 |

| 3 | DCC (1.1 eq) | None | DCM | 25 | 24 | <20 |

| 4 | EDC (1.1 eq) | DMAP (0.1 eq) | Acetonitrile | 40 | 8 | 92 |

| 5 | EDC (1.1 eq) | DMAP (0.05 eq) | Acetonitrile | 40 | 12 | 88 |

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly methods. For the synthesis of this compound, several green chemistry principles can be applied to minimize waste, reduce energy consumption, and use less hazardous materials.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and higher product purity compared to conventional heating methods. youtube.comnih.gov The rapid and efficient heating of the reaction mixture can accelerate the esterification process. mdpi.com For instance, a Steglich esterification that might take several hours under conventional heating could potentially be completed in minutes using a dedicated microwave reactor. nih.govbiotage.com

A comparative table illustrating the potential advantages of microwave-assisted synthesis for a generic esterification reaction is shown below.

| Method | Reaction Time | Yield (%) | Energy Consumption |

|---|---|---|---|

| Conventional Heating (Reflux) | 6-12 hours | 80-90 | High |

| Microwave Irradiation | 5-15 minutes | 85-95 | Low |

Solvent-Free and Alternative Solvent Systems: The elimination or replacement of hazardous organic solvents is a key goal of green chemistry.

Solvent-Free Reactions: In some cases, esterification reactions can be carried out under solvent-free conditions, particularly when one of the reactants is a liquid and can serve as the reaction medium. capes.gov.brresearchgate.net This approach significantly reduces solvent waste. For the synthesis of this compound, a melt-phase reaction between 4-phenylphenol and 3,5-dimethoxybenzoic acid in the presence of a suitable catalyst could be explored.

Greener Solvents: When a solvent is necessary, replacing hazardous solvents like chlorinated hydrocarbons with more benign alternatives is desirable. Acetonitrile has been demonstrated as a greener solvent for Steglich esterification. jove.comresearchgate.net

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both catalysts and solvents. researchinschools.orgresearchgate.net Their negligible vapor pressure and high thermal stability make them attractive alternatives to volatile organic solvents. rsc.org Brønsted acidic ionic liquids can catalyze esterification reactions, and the product can often be easily separated from the ionic liquid, which can then be recycled. researchinschools.org

Catalytic and Recyclable Systems: The use of catalysts in stoichiometric amounts, as in the classical Mitsunobu reaction, generates significant waste. The development of catalytic and recyclable systems is a greener alternative.

Solid-Supported Catalysts: Anchoring catalysts like DMAP or an acid catalyst to a solid support (e.g., polystyrene or silica) allows for easy separation of the catalyst from the reaction mixture by filtration and potential reuse. organic-chemistry.orgrsc.org

Heterogeneous Acid Catalysts: For direct esterification, solid acid catalysts such as zeolites, acidic resins, or supported sulfonic acids can be employed. rsc.org These catalysts are easily recoverable and reusable, making the process more sustainable. organic-chemistry.orgrsc.org

By integrating these green chemistry approaches, the synthesis of this compound can be made more efficient, economical, and environmentally responsible.

Spectroscopic Characterization and Structural Elucidation of 4 Phenylphenyl 3,5 Dimethoxybenzoate

Advanced Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structure Determination

No experimental data for the ¹H NMR or ¹³C NMR of (4-phenylphenyl) 3,5-dimethoxybenzoate (B1226732) could be located in the searched literature. Consequently, a detailed analysis of its proton and carbon environments, including chemical shifts, coupling constants, and signal multiplicities, cannot be provided. Furthermore, information regarding two-dimensional NMR techniques, which would be instrumental in confirming the compound's complex structure, is also unavailable.

Infrared Spectroscopy for Functional Group Identification

Similarly, there are no publicly available IR spectra for (4-phenylphenyl) 3,5-dimethoxybenzoate. An experimental IR spectrum would be essential for identifying characteristic vibrational frequencies of its functional groups, such as the ester carbonyl (C=O) stretching, the aromatic C-H stretching, and the C-O stretching of the methoxy (B1213986) groups.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

While experimental mass spectrometry data is not available, predicted data for various adducts of this compound has been calculated. uni.lu These predictions can offer theoretical insights into how the molecule might behave in a mass spectrometer.

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 335.12778 |

| [M+Na]⁺ | 357.10972 |

| [M-H]⁻ | 333.11322 |

| [M+NH₄]⁺ | 352.15432 |

| [M+K]⁺ | 373.08366 |

| [M]⁺ | 334.11995 |

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

No UV-Visible spectroscopic data for this compound has been reported in the available literature. Such data would provide valuable information on the electronic transitions within the molecule and the extent of conjugation between the biphenyl (B1667301) and dimethoxybenzoyl moieties.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing

Following an extensive search of chemical literature and crystallographic databases, no publicly available single-crystal X-ray diffraction data for the compound this compound could be located. The Cambridge Crystallographic Data Centre (CCDC), a primary repository for small-molecule crystal structures, does not appear to contain an entry for this specific compound.

While crystallographic studies have been conducted on structurally related molecules, such as other phenyl benzoate (B1203000) derivatives and various dimethoxybenzene compounds, the precise atomic coordinates, bond lengths, bond angles, torsion angles, and crystal packing information for this compound are not present in the accessible scientific literature.

Therefore, a detailed analysis of its solid-state molecular geometry and packing, including the creation of data tables for crystal data, atomic coordinates, bond lengths, and angles, cannot be provided at this time. The elucidation of these structural features would necessitate the synthesis of a single crystal of this compound and subsequent analysis using single-crystal X-ray diffraction techniques. Such an experimental investigation would be required to authoritatively describe its molecular conformation, intermolecular interactions, and crystalline architecture.

Mechanistic Investigations of Reactions Involving 4 Phenylphenyl 3,5 Dimethoxybenzoate

Elucidation of Esterification Reaction Mechanisms

The synthesis of (4-phenylphenyl) 3,5-dimethoxybenzoate (B1226732) is typically achieved through the esterification of 3,5-dimethoxybenzoic acid and 4-phenylphenol (B51918). The most common method for this transformation is the Fischer esterification, which involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst. unipv.itresearchgate.net

The mechanism of Fischer esterification proceeds through a series of equilibrium steps. unipv.itresearchgate.net Initially, the carbonyl oxygen of 3,5-dimethoxybenzoic acid is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the lone pair of electrons on the oxygen atom of 4-phenylphenol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate. A proton transfer then occurs from the newly added hydroxyl group to one of the original hydroxyl groups. This is followed by the elimination of a water molecule, a good leaving group, to form a protonated ester. Finally, deprotonation of the protonated ester by a base (such as water or the alcohol) regenerates the acid catalyst and yields the final product, (4-phenylphenyl) 3,5-dimethoxybenzoate. unipv.itresearchgate.net

The reaction is reversible, and to drive the equilibrium towards the formation of the ester, it is common to use an excess of one of the reactants or to remove water as it is formed, for instance, by using a Dean-Stark apparatus. researchgate.net

Table 1: Representative Conditions for Fischer Esterification of 3,5-Dimethoxybenzoic Acid with 4-Phenylphenol

| Parameter | Condition | Purpose |

| Catalyst | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (TsOH) | To protonate the carboxylic acid and activate the carbonyl group. unipv.it |

| Solvent | Toluene, Benzene (B151609) | To facilitate the reaction and allow for azeotropic removal of water. researchgate.net |

| Temperature | Reflux | To provide the necessary activation energy for the reaction. |

| Water Removal | Dean-Stark Apparatus | To shift the equilibrium towards the product side. researchgate.net |

Investigation of Ester Hydrolysis and Transesterification Mechanisms

The hydrolysis of this compound, the reverse of esterification, can be catalyzed by either acid or base.

In acid-catalyzed hydrolysis , the mechanism is the microscopic reverse of the Fischer esterification. researchgate.net The carbonyl oxygen of the ester is protonated, followed by the nucleophilic attack of water to form a tetrahedral intermediate. After a series of proton transfers, 4-phenylphenol is eliminated as the leaving group, and subsequent deprotonation yields 3,5-dimethoxybenzoic acid. libretexts.org

Base-catalyzed hydrolysis , also known as saponification, is an irreversible process. A hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The intermediate then collapses, eliminating the 4-phenylphenoxide ion as the leaving group. The resulting 3,5-dimethoxybenzoic acid is then deprotonated by the strongly basic 4-phenylphenoxide to form the carboxylate salt and 4-phenylphenol.

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. For this compound, this would involve reacting the ester with a different alcohol in the presence of an acid or base catalyst. The mechanism is analogous to hydrolysis, with the incoming alcohol acting as the nucleophile instead of water.

Photochemical Reactivity and Transformation Pathways

The photochemical behavior of aromatic esters like this compound is of significant interest. Upon absorption of UV light, such esters can undergo a variety of transformations, most notably the Photo-Fries rearrangement . unipv.itacs.orgbarbatti.org This reaction involves the homolytic cleavage of the ester bond to form a radical pair: a 3,5-dimethoxybenzoyl radical and a 4-phenylphenoxyl radical, which are held within a solvent cage. rsc.org

These radicals can then recombine in several ways:

Ortho- and Para-Rearrangement: The benzoyl radical can attack the ortho or para positions of the phenoxyl radical, leading to the formation of hydroxy-ketone products after tautomerization.

Reversion to Starting Material: The radicals can recombine to reform the original ester.

Hydrogen Abstraction: The phenoxyl radical can abstract a hydrogen atom from the solvent or another molecule to form 4-phenylphenol.

Another potential photochemical pathway is the Norrish Type I cleavage , which involves the cleavage of the bond between the carbonyl group and the aromatic ring of the benzoyl moiety. wikipedia.org However, for aromatic esters, the Photo-Fries rearrangement is generally the more dominant pathway. unipv.itacs.org The presence of electron-donating methoxy (B1213986) groups on the benzoyl ring can influence the excited state properties and the subsequent reaction pathways.

Table 2: Potential Photoproducts from the Photolysis of this compound

| Product Type | Specific Product Name | Formation Pathway |

| Ortho-Fries Product | (2-hydroxy-5-phenylphenyl)(3,5-dimethoxyphenyl)methanone | Intramolecular rearrangement |

| Para-Fries Product | (4-hydroxy-3-phenylphenyl)(3,5-dimethoxyphenyl)methanone | Intramolecular rearrangement |

| Phenol (B47542) | 4-phenylphenol | Hydrogen abstraction by the phenoxyl radical |

| Aldehyde | 3,5-dimethoxybenzaldehyde | Decarbonylation of the acyl radical followed by hydrogen abstraction |

Oxidative and Reductive Transformation Mechanisms

The functional groups within this compound offer several possibilities for oxidative and reductive transformations.

Oxidative transformations could potentially target the biphenyl (B1667301) moiety or the electron-rich dimethoxybenzoyl group. Strong oxidizing agents might lead to the cleavage of the aromatic rings. More selective oxidation could potentially occur at the benzylic position of the biphenyl group under certain conditions, although this is less likely given the stability of the aromatic system. Oxidative cleavage of the ester bond itself is a difficult transformation but can be catalyzed by certain enzymes like cytochrome P-450. nih.gov

Reductive transformations of this compound would primarily involve the ester functional group. The ester can be reduced to the corresponding primary alcohol, (3,5-dimethoxyphenyl)methanol, and 4-phenylphenol using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the 4-phenylphenoxide leaving group to form an intermediate aldehyde, 3,5-dimethoxybenzaldehyde. This aldehyde is then rapidly reduced by another equivalent of the hydride reagent to the corresponding alcohol. libretexts.org

Selective reduction of one aromatic ring over the other would be challenging due to their similar electronic properties. Catalytic hydrogenation might reduce the phenyl-phenyl bond under harsh conditions, but this is generally a difficult transformation.

Chemical Reactivity and Derivatization Studies of 4 Phenylphenyl 3,5 Dimethoxybenzoate

Reactions at the Ester Moiety: Cleavage and Exchange

The ester group in (4-phenylphenyl) 3,5-dimethoxybenzoate (B1226732) is a primary site for chemical transformation, most notably through cleavage and exchange reactions. The hydrolysis of the ester bond, typically under basic conditions using a reagent such as sodium hydroxide (B78521), would yield 4-phenylphenol (B51918) and 3,5-dimethoxybenzoic acid. This reaction effectively separates the two main aromatic components of the molecule.

Alternatively, transesterification offers a route to modify the ester functionality. By reacting (4-phenylphenyl) 3,5-dimethoxybenzoate with an excess of a different alcohol in the presence of an acid or base catalyst, the 4-phenylphenyl group can be exchanged for a new alkyl or aryl group, leading to a diverse range of 3,5-dimethoxybenzoate esters. The efficiency of this process is often dictated by the nature of the incoming alcohol and the reaction conditions employed.

Table 1: Potential Reactions at the Ester Moiety

| Reaction Type | Reagents and Conditions | Products |

| Ester Hydrolysis | NaOH (aq), Heat | 4-Phenylphenol and 3,5-Dimethoxybenzoic Acid |

| Transesterification | R-OH, Acid or Base Catalyst, Heat | 3,5-Dimethoxybenzoate Ester of R-OH and 4-Phenylphenol |

Electrophilic Aromatic Substitution on the 3,5-Dimethoxybenzoyl Ring

The 3,5-dimethoxybenzoyl portion of the molecule is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating methoxy (B1213986) groups. These groups direct incoming electrophiles to the ortho and para positions relative to themselves. Given that the 3 and 5 positions are occupied by the methoxy groups, the primary sites for substitution are the 2, 4, and 6 positions of this ring.

Common EAS reactions such as nitration (using nitric acid and sulfuric acid), halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst), and Friedel-Crafts acylation or alkylation can be expected to proceed readily on this ring. The steric hindrance from the adjacent methoxy groups might influence the regioselectivity, potentially favoring substitution at the less hindered C-4 position.

Reactions on the Biphenyl (B1667301) System: Functionalization and Modifications

The biphenyl unit provides a versatile platform for further functionalization. While less reactive towards electrophilic substitution than the dimethoxybenzoyl ring, the biphenyl system can undergo a variety of transformations. Nitration or halogenation of the biphenyl moiety would likely lead to a mixture of isomers, with substitution occurring on either of the phenyl rings.

More controlled modifications can be achieved through directed ortho-metalation, where a directing group is first installed on the biphenyl system to guide the position of subsequent reactions. However, a more common and powerful approach involves the use of organometallic cross-coupling reactions.

Synthesis of Analogues and Derivatives for Structure-Reactivity Relationship Studies

The synthesis of analogues and derivatives of this compound is crucial for establishing structure-reactivity relationships. researchgate.netdntb.gov.ua By systematically altering the substitution patterns on both the biphenyl and the 3,5-dimethoxybenzoyl rings, researchers can probe the influence of electronic and steric effects on the compound's properties and reactivity. researchgate.netdntb.gov.ua

For instance, analogues with different substituents on the biphenyl ring can be prepared by starting with substituted 4-phenylphenols in the initial esterification reaction. Similarly, variations in the benzoyl portion can be achieved by using different substituted benzoic acids. The synthesis of a series of such compounds allows for a comparative analysis of their chemical behavior, providing valuable insights into how specific structural features govern their reactivity. researchgate.netdntb.gov.ualibretexts.orggoogle.com Studies on related phenyl benzoate (B1203000) compounds have shown that parameters like molecular volume and the partition coefficient can be key in determining their activity. nih.gov

Table 2: Examples of Synthetic Strategies for Analogues

| Target Analogue | Synthetic Approach | Starting Materials |

| Substituted Biphenyl Analogue | Esterification | Substituted 4-phenylphenol and 3,5-dimethoxybenzoyl chloride |

| Substituted Benzoate Analogue | Esterification | 4-Phenylphenol and substituted benzoyl chloride |

| Halogenated Biphenyl Analogue | Electrophilic Halogenation | This compound and Halogenating Agent (e.g., NBS, NCS) |

Exploration of Organometallic Coupling Reactions with this compound

Organometallic coupling reactions represent a powerful tool for the functionalization of the biphenyl system within this compound. To utilize this chemistry, the biphenyl moiety would first need to be functionalized with a suitable handle for coupling, typically a halide (e.g., bromine or iodine) or a triflate group. This can be achieved through electrophilic halogenation.

Once halogenated, the derivative of this compound can participate in a variety of palladium-catalyzed cross-coupling reactions. For example, a Suzuki coupling with a boronic acid or ester would allow for the introduction of new aryl or alkyl groups onto the biphenyl framework. gre.ac.uk Similarly, a Heck reaction could be employed to append alkene functionalities. organic-chemistry.org These reactions offer a high degree of control and are tolerant of a wide range of functional groups, making them ideal for the synthesis of complex derivatives.

Table 3: Potential Organometallic Coupling Reactions

| Coupling Reaction | Reactants | Catalyst System | Potential Product |

| Suzuki Coupling | Halogenated this compound, Boronic Acid (R-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | R-substituted this compound |

| Heck Reaction | Halogenated this compound, Alkene (R-CH=CH₂) | Pd Catalyst (e.g., Pd(OAc)₂), Base | Alkenyl-substituted this compound |

Theoretical and Computational Chemistry of 4 Phenylphenyl 3,5 Dimethoxybenzoate

Quantum Chemical Calculations for Electronic Structure and Bonding Analysisepstem.netdocumentsdelivered.com

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding characteristics of (4-phenylphenyl) 3,5-dimethoxybenzoate (B1226732). These calculations, rooted in the principles of quantum mechanics, provide a quantitative description of the molecule's electron distribution, molecular orbitals, and the nature of its chemical bonds.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimizationepstem.netresearchgate.net

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying medium to large-sized molecules like (4-phenylphenyl) 3,5-dimethoxybenzoate. By focusing on the electron density rather than the complex many-electron wavefunction, DFT simplifies the calculation of the molecule's electronic structure.

The process begins with the construction of an initial 3D model of the molecule. This structure is then subjected to geometry optimization, an iterative process where the total energy of the molecule is minimized with respect to the positions of its atoms. Functionals such as B3LYP or PBE0 are commonly employed in conjunction with a basis set, for instance, 6-311G(d,p), to achieve a reliable prediction of the ground-state geometry. epstem.net The result of this energy minimization is a stable, optimized structure corresponding to a minimum on the potential energy surface. From this optimized geometry, key parameters such as bond lengths, bond angles, and dihedral angles can be precisely determined, offering a detailed picture of the molecule's three-dimensional shape.

Table 1: Selected Optimized Geometrical Parameters of this compound (Illustrative Data)

| Parameter | Bond/Angle | Value (Å/°) |

|---|---|---|

| Bond Length | C=O | 1.21 |

| Bond Length | C-O (ester) | 1.35 |

| Bond Length | C-O (methoxy) | 1.37 |

| Bond Length | C-C (biphenyl) | 1.49 |

| Bond Angle | O=C-O | 123.5 |

| Bond Angle | C-O-C (ester) | 118.0 |

| Dihedral Angle | Phenyl-Phenyl | 35.0 |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)epstem.netresearchgate.net

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can be directly compared with experimental data to validate both the computational model and the experimental structural assignment.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the nuclear magnetic shielding tensors for each atom in the molecule. epstem.net These tensors are then converted into NMR chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The predicted ¹H and ¹³C NMR spectra provide valuable information about the chemical environment of each nucleus.

IR Spectroscopy: By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding intensities can be determined. These theoretical frequencies often require scaling by an empirical factor to account for anharmonicity and other systematic errors in the computational method. The resulting theoretical IR spectrum can be used to assign the vibrational modes of the molecule.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. This approach calculates the excitation energies corresponding to transitions from the ground electronic state to various excited states. The calculated wavelengths of maximum absorption (λmax) and their corresponding oscillator strengths provide a theoretical UV-Vis spectrum, which helps in understanding the electronic transitions within the molecule, such as π→π* transitions in the aromatic rings. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound (Illustrative Data)

| Spectrum | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (δ, ppm) - Aromatic H | 6.8 - 7.6 |

| ¹³C NMR | Chemical Shift (δ, ppm) - Carbonyl C | 165.0 |

| IR | Vibrational Frequency (cm⁻¹) - C=O stretch | 1725 |

| UV-Vis | λmax (nm) | 280 |

Conformational Analysis and Potential Energy Surface Mapping

The presence of several single bonds in this compound allows for rotational freedom, leading to multiple possible conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers that separate them.

This is achieved by systematically rotating specific dihedral angles (for example, the angle between the two phenyl rings and the angles associated with the ester linkage) and calculating the energy at each step. The results are then plotted on a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The minima on the PES correspond to stable or metastable conformers, while the saddle points represent the transition states for conformational changes. This analysis is crucial for understanding the molecule's flexibility and the relative populations of different conformers at a given temperature.

Molecular Dynamics Simulations for Dynamic Behaviornih.gov

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov In an MD simulation, the atoms of the molecule are treated as classical particles moving under the influence of a force field, which is a set of empirical potential energy functions.

By solving Newton's equations of motion for each atom, the trajectory of the molecule can be simulated over a period of time, typically nanoseconds to microseconds. This allows for the study of various dynamic processes, such as conformational changes, solvent effects, and the flexibility of different parts of the molecule. MD simulations can reveal how the molecule explores its conformational space and how it interacts with its environment, providing a more realistic representation of its behavior in a condensed phase.

Computational Studies on Reaction Mechanisms and Transition Statesnih.govnih.gov

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, a potential reaction of interest could be its hydrolysis. To study this, a reaction coordinate is defined, which represents the progress of the reaction from reactants to products.

By calculating the energy of the system along this reaction coordinate, a reaction energy profile can be constructed. This profile reveals the energies of the reactants, products, any intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction pathway and represents the energy barrier that must be overcome for the reaction to occur. Computational methods can be used to locate the geometry of the transition state and calculate its energy, providing quantitative information about the reaction kinetics. nih.govresearchgate.net

In Silico Design of Novel Derivatives

The insights gained from computational studies of this compound can be leveraged for the in silico design of novel derivatives with tailored properties. By systematically modifying the structure of the parent molecule—for instance, by introducing different substituent groups on the phenyl rings or altering the ester linkage—the effect of these changes on the molecule's electronic properties, conformation, and potential reactivity can be computationally predicted.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Synthetic Building Block for Complex Molecules

While specific examples of (4-phenylphenyl) 3,5-dimethoxybenzoate (B1226732) as a direct building block are not prevalent in existing literature, its constituent parts, 4-phenylphenol (B51918) and 3,5-dimethoxybenzoic acid, are well-established precursors in organic synthesis. The ester linkage can be readily cleaved through hydrolysis to yield these two components, which can then be individually functionalized or incorporated into more complex molecular frameworks.

The biphenyl (B1667301) unit is a common motif in pharmaceuticals, agrochemicals, and liquid crystals. Similarly, the 3,5-dimethoxybenzoyl group can be found in a variety of biologically active natural products and synthetic compounds. Therefore, (4-phenylphenyl) 3,5-dimethoxybenzoate can be considered a stable, storable precursor that provides access to these two valuable synthons.

A plausible synthetic route to this compound itself involves the esterification of 4-phenylphenol with 3,5-dimethoxybenzoyl chloride in the presence of a base. The starting material, 3,5-dimethoxybenzoic acid, can be synthesized from 3,5-dihydroxybenzoic acid through Williamson ether synthesis using a methylating agent like dimethyl sulfate (B86663).

Table 1: Potential Synthetic Utility of this compound Components

| Component | Potential Applications as a Building Block |

| 4-Phenylphenol | Synthesis of liquid crystals, polymers, and pharmaceutical intermediates. |

| 3,5-Dimethoxybenzoic Acid | Precursor for natural product synthesis, and development of bioactive molecules. |

Investigation in Photoredox Catalysis and Light-Mediated Transformations

The electron-rich 3,5-dimethoxybenzoate portion of the molecule suggests potential activity in photoredox catalysis. Aromatic esters and ethers can participate in photoinduced electron transfer (PET) processes. Upon photoexcitation, the dimethoxybenzene ring could act as an electron donor to a suitable photocatalyst, initiating a catalytic cycle.

While there is no direct research on this compound in this context, related dimethoxybenzene derivatives have been studied for their electron-donating properties in light-mediated reactions. The feasibility of using this compound would depend on its redox potential and its stability under photocatalytic conditions. Further research would be necessary to explore its efficacy as a photosensitizer or a redox-active substrate in such transformations.

Utilization in Polymer Chemistry and Functional Material Design

The rigid biphenyl unit is a key component in many high-performance polymers, contributing to their thermal stability and mechanical strength. This compound could potentially be used as a monomer in the synthesis of polyesters or poly(ether ester)s. Polymerization could be achieved by first modifying the biphenyl or benzoate (B1203000) ring to introduce polymerizable functional groups.

The presence of the polar ester and ether groups could also impart desirable properties to the resulting polymers, such as improved solubility or specific interactions with other materials. The design of polymers incorporating this moiety could lead to materials with tailored optical, thermal, and mechanical properties for applications in coatings, films, and engineering plastics.

Precursor for Advanced Organic Electronic Materials

Biphenyl derivatives are widely used in the field of organic electronics as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The biphenyl core provides good charge transport properties and high thermal stability.

This compound could serve as a precursor for such materials. The ester group could be modified or the molecule could be used as a building block to construct larger conjugated systems. The dimethoxy groups can influence the electronic properties of the molecule, such as the HOMO and LUMO energy levels, which are critical for the performance of organic electronic devices. Introducing such a molecule into the design of organic semiconductors could be a strategy to fine-tune their electronic and morphological characteristics. sigmaaldrich.com

Supramolecular Assembly and Crystal Engineering

The planar and rigid nature of the biphenyl and benzoate groups, combined with the potential for intermolecular interactions such as π-π stacking and dipole-dipole interactions, makes this compound an interesting candidate for supramolecular chemistry and crystal engineering.

Q & A

Q. What are the optimal synthetic routes for (4-phenylphenyl) 3,5-dimethoxybenzoate, and how can reaction conditions be controlled to maximize yield and purity?

Answer: The synthesis typically involves esterification between 4-phenylphenol and 3,5-dimethoxybenzoyl chloride. Key steps include:

- Catalyst selection : Use DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst to enhance reaction efficiency.

- Solvent system : Employ anhydrous dichloromethane or THF under inert atmosphere to prevent hydrolysis of the acyl chloride.

- Temperature control : Maintain reflux conditions (~40–50°C) for 6–8 hours to ensure complete conversion.

- Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound, and how should data interpretation account for structural complexity?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use H NMR (400 MHz, CDCl) to identify methoxy protons (δ 3.80–3.85 ppm, singlet) and aromatic protons (δ 6.8–7.6 ppm, multiplet). C NMR confirms ester carbonyl resonance (δ 165–168 ppm) .

- Infrared (IR) Spectroscopy : Detect ester C=O stretching (~1720 cm) and methoxy C-O vibrations (~1250 cm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] at m/z 344.1412 for CHO) .

- HPLC-PDA : Use C18 columns (acetonitrile/water mobile phase) to assess purity and resolve structural analogs .

Q. How does the thermal stability of this compound compare to related dimethoxybenzoate esters under varying environmental conditions?

Answer: Thermogravimetric analysis (TGA) reveals decomposition onset at ~220°C, consistent with other dimethoxybenzoate esters. Key factors influencing stability:

- Substituent position : 3,5-Dimethoxy groups enhance thermal resistance compared to ortho-substituted analogs due to reduced steric strain .

- Hydration state : Anhydrous forms exhibit higher stability than hydrated derivatives. Store samples in desiccators to prevent moisture absorption .

Advanced Research Questions

Q. How do inductive and steric effects of methoxy substituents in this compound influence its solubility and intermolecular interactions in polar vs. non-polar solvents?

Answer:

- Solubility trends : The compound shows low water solubility (~10 mol·dm) due to the hydrophobic biphenyl moiety. In non-polar solvents (e.g., toluene), solubility increases with temperature (ΔG ≈ −8.2 kJ·mol) .

- Intermolecular forces : Methoxy groups donate electron density via resonance, enhancing dipole-dipole interactions in polar aprotic solvents (e.g., DMSO). Steric hindrance from the 4-phenyl group reduces π-π stacking compared to unsubstituted analogs .

Q. What experimental strategies can resolve contradictions between solubility data and thermal stability trends observed in this compound derivatives?

Answer:

- Controlled crystallization : Recrystallize from ethanol/water to isolate polymorphs and assess stability-solubility relationships via DSC and X-ray diffraction .

- Computational modeling : Perform DFT calculations (e.g., Gaussian 09) to compare lattice energies of hydrated vs. anhydrous forms and correlate with experimental TGA data .

Q. What computational modeling approaches are validated for predicting the bioactivity of this compound, particularly regarding its interactions with cytochrome P450 enzymes?

Answer:

- Docking simulations : Use AutoDock Vina to model binding to CYP3A4 active sites. The 3,5-dimethoxy group shows favorable interactions with heme iron (ΔG ≈ −9.3 kcal·mol) .

- MD simulations : Run 100-ns trajectories (AMBER force field) to assess stability of enzyme-ligand complexes. Key residues (e.g., Phe304) stabilize the biphenyl moiety via hydrophobic contacts .

Q. How does the crystal packing behavior of this compound differ from ortho- and para-substituted analogs, and what implications does this have for material design?

Answer:

- X-ray crystallography : The 3,5-substituted derivative forms centrosymmetric dimers via C–H···O interactions (d = 2.85 Å), whereas ortho-substituted analogs adopt helical chains due to steric clashes .

- Implications : Enhanced dimerization improves mechanical stability in polymer composites but reduces solubility in crystalline matrices .

Q. What in vitro assays are most appropriate for evaluating the membrane permeability and intracellular retention of this compound in mammalian cell models?

Answer:

- Caco-2 monolayer assay : Measure apparent permeability (P) at pH 7.4. LogP ≈ 3.2 predicts moderate absorption (P ~ 1.5 × 10 cm·s) .

- Confocal microscopy : Label with BODIPY fluorophores to track intracellular localization. The biphenyl group localizes to lipid membranes (t ≈ 45 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.